
1-Amino-2,4-Dibromanthrachinon
Übersicht
Beschreibung
1-Amino-2,4-dibromoanthraquinone is an anthraquinone. It is a synthetic, light-sensitive, red powder that is insoluble in water and soluble in many organic solvents . It is used as both an intermediate for the production of anthraquinone dyes and as a starting material for the manufacture of vat dyes .
Synthesis Analysis
1-Amino-2,4-dibromoanthraquinone can be prepared from 1-aminoanthraquinone by bromination in dilute mineral acids . The synthesis of 2-substituted 1-amino-4-bromoanthraquinones has been reported, with the preparation of bromaminic acid sodium salt and 1-amino-2,4-dibromoanthraquinone directly from 1-aminoanthraquinone in excellent yields (94-100%) and high purities .Molecular Structure Analysis
The molecular formula of 1-Amino-2,4-dibromoanthraquinone is C14H7Br2NO2 . Its average mass is 381.019 Da and its monoisotopic mass is 378.884338 Da .Chemical Reactions Analysis
1-Amino-2,4-dibromoanthraquinone is sensitive to long-term exposure to air and light . It is probably combustible . Amines are chemical bases that neutralize acids to form salts plus water. These acid-base reactions are exothermic .Physical And Chemical Properties Analysis
1-Amino-2,4-dibromoanthraquinone is an odorless red powder . It is insoluble in water and soluble in many organic solvents . It is sensitive to light .Wissenschaftliche Forschungsanwendungen
Photoaminierungsstudien
1-Amino-2,4-Dibromanthrachinon: wurde auf seine Photoaminierungsreaktionen untersucht. Insbesondere wurden die Lösemitteleffekte auf seine Photoaminierung beobachtet, wobei das Bromatom an der 4-Position durch Butylamin und Anilin substituiert werden kann, wenn es mit sichtbarem Licht bestrahlt wird . Diese Reaktion ist wichtig, um das Verhalten solcher Verbindungen unter verschiedenen Bedingungen zu verstehen und kann zur Synthese verschiedener Aminerivate verwendet werden.
Lösemittelwechselwirkungseffekte
Die Wechselwirkung der Verbindung mit Lösungsmitteln wie Ethanol und Benzol während der Photoaminierung wurde untersucht. In Ethanol fördert gelöster Sauerstoff die Reaktion, während er in Benzol die Reaktion verzögert . Diese Erkenntnisse sind entscheidend für industrielle Anwendungen, bei denen die Wahl des Lösungsmittels die Effizienz und das Ergebnis chemischer Prozesse erheblich beeinflussen kann.
Kinetische Analyse und Reaktionsmechanismen
Die detaillierte kinetische Analyse von This compound in Photoaminierungsreaktionen hat Einblicke in die Reaktionsmechanismen geliefert. Die Geschwindigkeitskonstanten verschiedener Prozesse, einschließlich der Deaktivierungs-Konstante angeregter Zustände, wurden ermittelt . Solche Analysen sind entscheidend für die Planung und Optimierung chemischer Reaktionen für industrielle und Forschungszwecke.
Bewertung der Genesetoxizität
Diese Verbindung wurde auch mit dem Ames-Test auf ihre Genesetoxizität untersucht. Das Verständnis des mutagenen Potenzials chemischer Verbindungen ist entscheidend für die Beurteilung ihrer Sicherheit in Arzneimitteln und anderen Produkten .
Farbstoff- und Pigmentsynthese
Anthrachinon-Derivate, einschließlich This compound, sind in der Synthese von Farbstoffen und Pigmenten prominent. Sie dienen als Vorläufer für die Gewinnung verschiedener Farbstoffe und biologisch aktiver Verbindungen, die in der Textilindustrie und in der Medizin weit verbreitet sind .
Energiediagramme des angeregten Zustands
Die Forschung hat sich mit den Energiediagrammen des angeregten Zustands von This compound beschäftigt, wobei der Schwerpunkt auf dem intramolekularen Schweratomeffekt von Brom liegt. Diese Studien sind wichtig für die Entwicklung neuer Materialien und das Verständnis photophysikalischer Eigenschaften .
Photochemie und Photophysik
Die Rolle der Verbindung in der Photochemie und Photophysik ist bemerkenswert, insbesondere im Kontext von Energietransfer und organischer Photochemie. Es dient als Modellverbindung, um die grundlegenden Aspekte photochemischer Reaktionen zu untersuchen .
Medizinische Chemie
In der medizinischen Chemie kann die Reaktivität von This compound zur Entwicklung neuartiger Therapeutika genutzt werden. Seine Wechselwirkungen mit verschiedenen Aminen und die daraus resultierenden Produkte könnten zu neuen Medikamenten mit spezifischen biologischen Aktivitäten führen .
Wirkmechanismus
Target of Action
1-Amino-2,4-dibromoanthraquinone (ADBAQ) is a type of anthraquinone vat dye . The primary targets of ADBAQ are various tissue sites in rats and mice, including the liver, large intestine, urinary bladder, kidney, and lung . These tissues play crucial roles in metabolism, digestion, excretion, and respiration.
Mode of Action
ADBAQ interacts with its targets primarily through oral exposure . In cultured mammalian cells, ADBAQ causes chromosomal aberrations and sister chromatid exchange . The results varied among laboratories and among trials at the same laboratory .
Pharmacokinetics
ADBAQ is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of ADBAQ is metabolized, and both ADBAQ and its metabolites are excreted in the feces and urine .
Result of Action
The molecular and cellular effects of ADBAQ’s action are primarily carcinogenic. ADBAQ administered in the diet caused benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in rats and mice of both sexes . In rats of both sexes, it also caused cancer of the large intestine (carcinoma) and urinary bladder (transitional-cell carcinoma) and increased the combined frequency of benign and malignant kidney tumors (renal-tubule adenoma and carcinoma) . In mice of both sexes, it also caused cancer of the forestomach (squamous-cell carcinoma) and increased the combined incidence of benign and malignant lung tumors (alveolar/bronchiolar adenoma and carcinoma) .
Action Environment
ADBAQ is sensitive to long term exposure to air and light . It is insoluble in water , which may affect its bioavailability and efficacy. Occupational exposure is a significant environmental factor influencing ADBAQ’s action . Workers in plants manufacturing anthraquinone dyes may have an increased risk of cancer .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Amino-2,4-dibromoanthraquinone is a halogenated amine. Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The exact enzymes, proteins, and other biomolecules that 1-Amino-2,4-dibromoanthraquinone interacts with are not yet fully identified .
Cellular Effects
1-Amino-2,4-dibromoanthraquinone has been found to cause tumors at several different tissue sites in rats and mice . It has been observed to cause benign and malignant liver tumors, cancer of the large intestine, urinary bladder, and increased the combined frequency of benign and malignant kidney tumors .
Molecular Mechanism
It is known to cause mutations in some strains of bacteria but not in cultured rodent cells . In cultured mammalian cells, it caused chromosomal aberrations and sister chromatid exchange . Point mutations in the ras proto-oncogene occurred at a higher frequency in forestomach and lung tumors from the two-year carcinogenicity study of 1-Amino-2,4-dibromoanthraquinone-exposed mice than in spontaneous tumors from control mice not exposed to 1-Amino-2,4-dibromoanthraquinone .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to long-term exposure to air and light
Dosage Effects in Animal Models
In animal models, oral exposure to 1-Amino-2,4-dibromoanthraquinone caused tumors at several different tissue sites in rats and mice
Metabolic Pathways
It is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of 1-Amino-2,4-dibromoanthraquinone is metabolized, and both 1-Amino-2,4-dibromoanthraquinone and its metabolites are excreted in the feces and urine .
Eigenschaften
IUPAC Name |
1-amino-2,4-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINRVIQBCHAZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NO2 | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039235 | |
| Record name | 1-Amino-2,4-dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-amino-2,4-dibromoanthraquinone is an odorless red powder. (NTP, 1992), Odorless red solid; [CAMEO] | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Amino-2,4-dibromoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2840 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 392 °F (NTP, 1992), Flash point > 200 °C | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Amino-2,4-dibromoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2840 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Red needles (from xylene) | |
CAS No. |
81-49-2 | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Amino-2,4-dibromo-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2,4-dibromoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-2,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Amino-2,4-dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2,4-dibromoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF75O3IKOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5241 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
439 °F (NTP, 1992), 221 °C | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5241 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




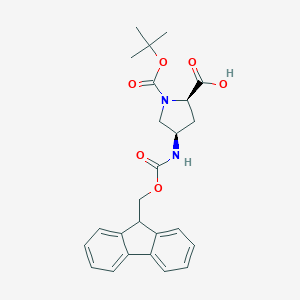

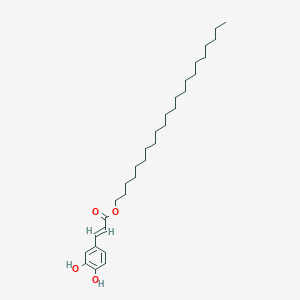


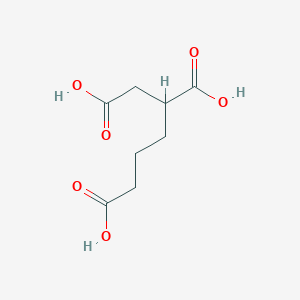
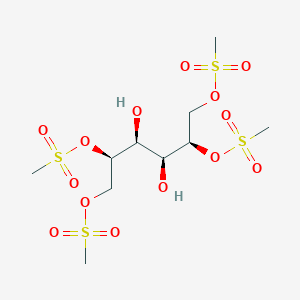


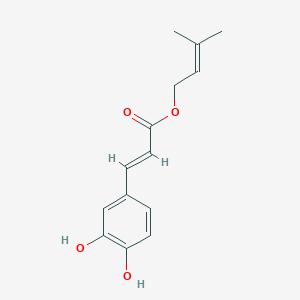
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)

